N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyridine ring, a pyrazole ring, and a carboxamide group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the pyridine intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where 3,4-dimethylphenol reacts with a suitable pyridine derivative under basic conditions.
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Pyrazole Ring Formation: : The next step involves the formation of the pyrazole ring. This can be done by reacting the pyridine intermediate with hydrazine and an appropriate diketone under reflux conditions to form the pyrazole ring.
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Carboxamide Formation: : The final step is the formation of the carboxamide group. This can be achieved by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : This compound can be used as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors in the body.
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Biological Studies: : It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
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Industrial Applications: : The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(3,5-dimethylphenoxy)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide
- N-[6-(3,4-dimethoxyphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the phenoxy and pyridine rings, which can influence its binding affinity and selectivity towards biological targets. This uniqueness can make it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.
Properties
IUPAC Name |
N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-4-6-15(8-12(11)2)24-17-7-5-14(9-19-17)21-18(23)16-10-20-22-13(16)3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCAXEYZWUOFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=C(NN=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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